molecular formula C17H18O3 B167193 4-tert-Butylphenyl salicylate CAS No. 87-18-3

4-tert-Butylphenyl salicylate

Cat. No. B167193
CAS RN: 87-18-3
M. Wt: 270.32 g/mol
InChI Key: DBOSBRHMHBENLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butylphenyl salicylate is a salicylic acid derivative . It has a slight odor resembling that of salol . It is used as a light absorber in plastic food wrappings . It is an inexpensive UV absorber with good performance, but it tends to turn yellow when exposed to light . It can be used in PVC, polyethylene, cellulosic plastics, and polyurethane .


Synthesis Analysis

4-tert-Butylphenyl salicylate is synthesized by reacting salicylic acid with 4-tert-butylphenol in the presence of phosphorus oxychloride .


Molecular Structure Analysis

The molecular formula of 4-tert-Butylphenyl salicylate is C17H18O3 . Its molecular weight is 270.32 .


Chemical Reactions Analysis

4-tert-Butylphenyl salicylate has been found to possess anti-inflammatory activity . It decreases nitric oxide production without cytotoxic effects on macrophages and reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 in a dose-dependent manner .


Physical And Chemical Properties Analysis

4-tert-Butylphenyl salicylate forms crystals with a melting point of 62-64°C . It has a maximum light absorption at 290-330 nm . Its solubility (w/w) is less than 0.1% in water, 79% in absolute ethanol, 153% in ethyl acetate, 197% in methyl ethyl ketone, 158% in toluene, and 39% in Stoddard solvent .

Scientific Research Applications

Spectroscopic Investigations

4-tert-Butylphenyl salicylate has been studied for its spectroscopic properties, particularly using FT-IR, Raman, and NMR spectroscopies. These studies involve molecular geometric optimizations, vibrational frequencies, and other molecular properties such as ionization potential, electron affinity, and electrophilicity index. Such investigations are crucial for understanding the molecular behavior of this compound (Öztürk et al., 2018).

Anti-inflammatory Activity

Research has demonstrated the anti-inflammatory function of 4-tert-butylphenyl salicylate, particularly through the down-regulation of the NF-kappa B pathway. This pathway is a crucial target in inflammation, and the compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating inflammatory disorders (Choi et al., 2016).

Photocatalytic Applications

In the field of photocatalysis, 4-tert-butylphenyl salicylate derivatives have been investigated. These studies explore the photocatalytic degradation of various compounds, offering insights into potential environmental applications, such as in water treatment and pollution control (Sakkas et al., 2007).

Photophysics and Photopolymerization

The compound's derivatives have also been researched in the context of photophysics and photopolymerization. This research is relevant to developing new materials with specific light-responsive properties, which can be used in various technological applications, including 3D printing and materials science (Chen et al., 2021).

Analytical Chemistry Applications

4-tert-butylphenyl salicylate has been used in the development of analytical methods, such as in chromatography for the detection of salicylates. This application is significant in pharmaceutical analysis and biological sample testing (Li et al., 1995).

Safety And Hazards

4-tert-Butylphenyl salicylate is moderately toxic by ingestion . When heated to decomposition, it emits acrid smoke and irritating fumes . It is advised to avoid breathing mist or vapors and to wear protective gloves .

Future Directions

While the anti-inflammatory properties of 4-tert-Butylphenyl salicylate have been studied , more research is needed to fully understand its potential therapeutic applications. Its use as a UV absorber in various plastics also suggests potential for further development in materials science .

properties

IUPAC Name

(4-tert-butylphenyl) 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-17(2,3)12-8-10-13(11-9-12)20-16(19)14-6-4-5-7-15(14)18/h4-11,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOSBRHMHBENLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9037745
Record name 4-tert-Butylphenyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9037745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-tert-Butylphenyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041314
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-tert-Butylphenyl salicylate

CAS RN

87-18-3
Record name p-tert-Butylphenyl salicylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-tert-Butylphenyl salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-tert-Butylphenyl salicylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33404
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-hydroxy-, 4-(1,1-dimethylethyl)phenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-tert-Butylphenyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9037745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butylphenyl salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.572
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-TERT-BUTYLPHENYL SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0H9R55TGV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-tert-Butylphenyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041314
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

65 - 66 °C
Record name 4-tert-Butylphenyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041314
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-Butylphenyl salicylate
Reactant of Route 2
Reactant of Route 2
4-tert-Butylphenyl salicylate
Reactant of Route 3
Reactant of Route 3
4-tert-Butylphenyl salicylate
Reactant of Route 4
Reactant of Route 4
4-tert-Butylphenyl salicylate
Reactant of Route 5
Reactant of Route 5
4-tert-Butylphenyl salicylate
Reactant of Route 6
Reactant of Route 6
4-tert-Butylphenyl salicylate

Citations

For This Compound
45
Citations
YH Choi, BH Na, YS Choi, M Saifur Rahman… - Archives of pharmacal …, 2016 - Springer
The salicylic acid derivative 4-tert-butylphenyl salicylate (4-TBPS) possesses anti-inflammatory activity. We demonstrated this and elucidated the mechanisms involved by using the …
Number of citations: 10 link.springer.com
N Öztürk, T Özdemir, YB Alpaslan, H Gokce… - … Journal of Science …, 2018 - dergipark.org.tr
… As a salicylic acid derivative, 4tert-butylphenyl salicylate (4-TBPS) exhibits antiinflammatory activity. Choi et al. investigated the anti-inflammatory effects of 4-tert-butylphenyl …
Number of citations: 28 dergipark.org.tr
W Han, Y Yu, N Li, L Wang - Se pu= Chinese Journal of …, 2014 - europepmc.org
… The aim was to explore the migration behaviours of 4-cumylphenol (CP) and 4-tert-butylphenyl salicylate (TBS) as potential contaminants, from paper materials to Tenax TA at different …
Number of citations: 3 europepmc.org
RG Schmitt, RC Hirt - Journal of Polymer Science, 1960 - Wiley Online Library
… Phenyl salicylate 4-tert-Butylphenyl salicylate … Phenyl salicylate 4-tert-Butylphenyl salicylate 5-Chloro-2-hydroxybenzophenone Dibenzoylresorcinol … 4-tert-Butylphenyl salicylate …
Number of citations: 37 onlinelibrary.wiley.com
R Kamata, D Nakajima, F Shiraishi - Toxicology In Vitro, 2018 - Elsevier
The constitutive androstane receptor (CAR) is a nuclear receptor and transcription factor regulating proteins involved in xenobiotic metabolism. Agonist activation of the CAR can trigger …
Number of citations: 16 www.sciencedirect.com
C Gottfried, MJ Dutzer - Journal of Applied Polymer Science, 1961 - Wiley Online Library
In an attempt to extend the outdoor serviceability of items molded from linear polyethylene and copolymers, three ultraviolet absorbers, namely, Cyasorb UV‐9 (2‐hydroxy‐4‐…
Number of citations: 29 onlinelibrary.wiley.com
Y Dobashi, Y Ohkatsu - Polymer degradation and stability, 2008 - Elsevier
… -4-methoxybenzophenone, 2-hydroxybenzophenone, 2-hydroxy-5-methylbenzophenone, 2′-hydroxy-5′-methoxyacetophenone, phenyl salicylate, 4-tert-butylphenyl salicylate, 4-…
Number of citations: 36 www.sciencedirect.com
C Deisenroth, DE DeGroot, T Zurlinden… - Toxicological …, 2020 - academic.oup.com
The US EPA Endocrine Disruptor Screening Program utilizes data across the ToxCast/Tox21 high-throughput screening (HTS) programs to evaluate the biological effects of potential …
Number of citations: 16 academic.oup.com
SC Laws, S Yavanhxay, RL Cooper… - Toxicological …, 2006 - academic.oup.com
This study was conducted to characterize the estrogen receptor (ER)–binding affinities of 50 chemicals selected from among the high production volume chemicals under the US EPA's (…
Number of citations: 54 academic.oup.com
PK Schmieder, MA Tapper, JS Denny… - … science & technology, 2004 - ACS Publications
… The chemical 4-tert-butylphenyl salicylate (TBS) did not show any displacement of [ 3 H]-E2 up to the highest concentration tested (note line of zero slope in Figure 2) and was not tested …
Number of citations: 57 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.